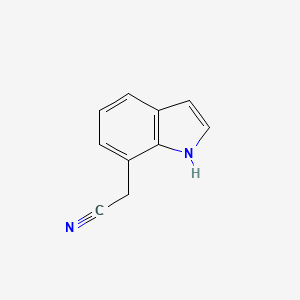

2-(1H-Indol-7-yl)acetonitrile

Übersicht

Beschreibung

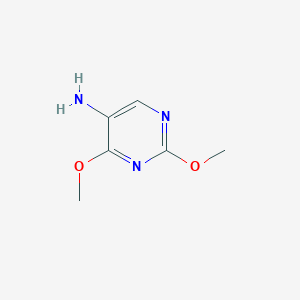

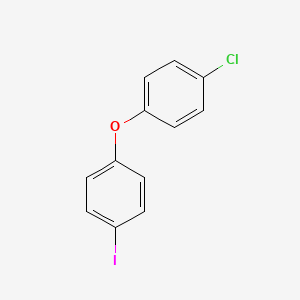

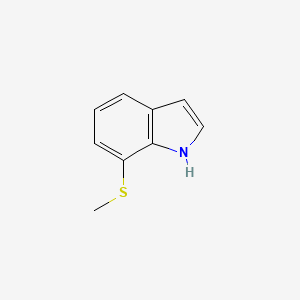

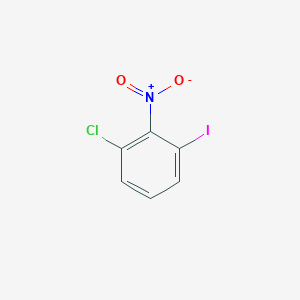

2-(1H-Indol-7-yl)acetonitrile is a chemical compound with the molecular formula C10H8N2 . It belongs to a family of aromatic amines.

Synthesis Analysis

The synthesis of 2-(1H-Indol-7-yl)acetonitrile involves a multistep reaction . The transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles is a key step in the synthesis .Molecular Structure Analysis

The molecular weight of 2-(1H-Indol-7-yl)acetonitrile is 156.18400 . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule have been studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods .Chemical Reactions Analysis

The featured transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles is a significant chemical reaction involving 2-(1H-Indol-7-yl)acetonitrile .Physical And Chemical Properties Analysis

2-(1H-Indol-7-yl)acetonitrile has a density of 1.219g/cm3 and a boiling point of 374.108ºC at 760 mmHg . It exhibits high fluorescence quantum yield and good thermal stability .Wissenschaftliche Forschungsanwendungen

Optical Properties

2-(1H-Indol-7-yl)acetonitrile based fluorophores have been synthesized and studied for their optical properties . These fluorophores exhibit high fluorescence quantum yield .

Thermal Properties

These fluorophores also exhibit good thermal stability . This makes them excellent candidates for various applications that require materials with high thermal stability .

Electroluminescence Properties

The electroluminescence properties of these fluorophores have been studied . They have been used in the fabrication of non-doped OLED devices . The device shows electroluminescence at 564 nm .

Organic Semiconductors

2-(1H-Indol-7-yl)acetonitrile based fluorophores show potential applications in organic semiconductors . This is due to their tunable optical and electrical properties .

Organic Photovoltaics (OPVs)

These fluorophores can be used in organic photovoltaics . Their tunable optical and electrical properties make them suitable for this application .

Organic Field Effect Transistors (OFETs)

2-(1H-Indol-7-yl)acetonitrile based fluorophores can be used in organic field effect transistors . Their unique properties make them a good fit for this application .

Information Storage Devices

These fluorophores can be used in information storage devices . Their unique properties make them suitable for this application .

Nonlinear Optics (NLO)

2-(1H-Indol-7-yl)acetonitrile based fluorophores can be used in nonlinear optics . Their unique properties make them a good fit for this application .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that this compound is a part of a class of molecules known as donor–π–acceptor fluorophores . These fluorophores are used extensively in organic electronic materials due to their potential applications in various fields .

Mode of Action

The mode of action of 2-(1H-Indol-7-yl)acetonitrile involves its interaction with its targets, leading to changes in their properties. For instance, it exhibits high fluorescence quantum yield and good thermal stability, making it an excellent candidate for OLED applications . The ground and excited state properties of the compounds were analyzed in various solvents with different polarities . The absorption of the compound in various solvents corresponds to S0 → S1 transitions, and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .

Biochemical Pathways

Indole derivatives, which include this compound, are known to be involved in the bioconversion of indoles from tryptophan . This process is catalyzed by intestinal microorganisms .

Pharmacokinetics

The compound exhibits a higher charge transfer character when examined for stokes shift from the non-polar to polar solvent , which could potentially influence its bioavailability.

Result of Action

The result of the action of 2-(1H-Indol-7-yl)acetonitrile is primarily observed in its optical, thermal, and electroluminescence properties . The compound shows electroluminescence at 564 nm, maximum current efficiency, and a maximum external quantum efficiency . These properties make it a suitable candidate for applications in organic light-emitting diodes (OLEDs) .

Action Environment

The action of 2-(1H-Indol-7-yl)acetonitrile can be influenced by environmental factors. For instance, the ground and excited state properties of the compound were analyzed in various solvents with different polarities . This suggests that the solvent environment can influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

2-(1H-indol-7-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFCVYPZODIIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CC#N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620632 | |

| Record name | (1H-Indol-7-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Indol-7-yl)acetonitrile | |

CAS RN |

82199-98-2 | |

| Record name | (1H-Indol-7-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7-bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B1603467.png)

![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1603473.png)